(R)-3-Aminopiperidine

Chiral resolution Process chemistry Enantiomeric excess

Secure the definitive (R)-enantiomer of 3-aminopiperidine for your DPP-4 inhibitor synthesis. This chiral amine building block is essential for creating alogliptin, trelagliptin, and linagliptin with the required stereochemistry; the (S)-enantiomer or racemate cannot substitute due to severe loss of target binding and unacceptable impurity profiles. Supplied as free base with ≥97% purity and >99% enantiomeric excess, available in research gram scales. Ideal for process chemistry development, chiral analytical method validation, and medicinal chemistry applications beyond diabetes. Request bulk GMP pricing for scale-up.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 127294-73-9
Cat. No. B145903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Aminopiperidine
CAS127294-73-9
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N
InChIInChI=1S/C5H12N2/c6-5-2-1-3-7-4-5/h5,7H,1-4,6H2/t5-/m1/s1
InChIKeyPEUGKEHLRUVPAN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Aminopiperidine CAS 127294-73-9: A Critical Chiral Intermediate for DPP‑4 Inhibitor Synthesis


(R)-3-Aminopiperidine (CAS 127294-73-9), systematically named (3R)-piperidin-3-amine, is an enantiomerically pure chiral amine building block with the molecular formula C₅H₁₂N₂ and a molecular weight of 100.16 g/mol . It serves as a core structural motif in the synthesis of several FDA-approved dipeptidyl peptidase-4 (DPP-4) inhibitors, notably alogliptin, trelagliptin, and linagliptin [1][2]. The compound is characterized by a single stereogenic center at the 3-position of the piperidine ring, which is essential for the desired biological activity of downstream drug substances. Commercial sources typically supply the compound in free base form with a minimum purity specification of 97% .

Why (R)-3-Aminopiperidine Cannot Be Replaced by Racemic Mixtures or (S)-Enantiomers in Pharmaceutical Synthesis


The stereochemistry of the 3-aminopiperidine scaffold is a critical determinant of biological activity in DPP‑4 inhibitors. Approved drugs such as alogliptin and linagliptin are explicitly formulated with the (R)-enantiomer of this building block [1]. Substituting (R)-3-aminopiperidine with its (S)-enantiomer or a racemic mixture is not viable, as the resulting diastereomeric drug molecules exhibit drastically reduced target binding affinity. This would compromise therapeutic efficacy and introduce an unacceptable impurity profile, given that alogliptin exists predominantly as the R-enantiomer (>99%) [2]. The following quantitative evidence substantiates the necessity of procuring the specific (R)-enantiomer for any pharmaceutical application targeting this molecular framework.

Quantitative Evidence Guide for (R)-3-Aminopiperidine: Differential Performance Metrics


Chiral Resolution Efficiency: (R)-CPA vs. Alternative Resolving Agents

The use of (R)-4-(2-chloro-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA) as a resolving agent for racemic 3-aminopiperidine provides a marked improvement in both yield and enantiomeric purity compared to other documented approaches [1]. This method yields (R)-3-aminopiperidine with an exceptionally high enantiomeric excess (ee). The comparative advantage is highlighted against the baseline of traditional resolution or asymmetric synthesis, which often require multiple recrystallizations or yield lower optical purity.

Chiral resolution Process chemistry Enantiomeric excess

Analytical Determination of Enantiomeric Purity: Chiral HPLC Method for (S)-Isomer Quantification

A validated chiral HPLC method has been developed to accurately quantify the unwanted (S)-piperidin-3-amine impurity in (R)-piperidin-3-amine dihydrochloride [1]. This method provides a robust and precise tool for quality control, ensuring that the compound meets the stringent enantiomeric purity requirements for pharmaceutical applications.

Analytical chemistry Chiral separation Quality control

Commercial Purity Benchmarks: (R)-3-Aminopiperidine vs. Its Dihydrochloride Salt Form

While (R)-3-aminopiperidine is available as a free base with a typical purity specification of ≥97% , its dihydrochloride salt form (CAS 334618-23-4) is also a common alternative. The salt form offers different physical properties, such as a defined melting point range (e.g., 190-195°C or 206-210°C ), which can be advantageous for handling and storage stability [1]. However, the free base provides greater synthetic flexibility for downstream reactions where the presence of chloride ions might be detrimental.

Salt selection Stability Pharmaceutical intermediates

Role as a Critical Intermediate: Enabling Synthesis of Multiple Approved DPP‑4 Inhibitors

(R)-3-Aminopiperidine is not merely a chiral amine; it is a documented, essential building block in the convergent synthesis of multiple commercially successful DPP‑4 inhibitors. Its incorporation into the final drug substance is a direct and unambiguous step in patented synthetic routes [1][2]. This is a key differentiator from related chiral piperidines that may lack such clear, multi-drug applicability. The compound's specific (R)-stereochemistry is required for the biological activity of drugs like alogliptin, which itself is >99% the R-enantiomer [3].

Drug synthesis DPP-4 inhibitors Pharmaceutical patents

High-Value Application Scenarios for (R)-3-Aminopiperidine in Research and Industry


Process Development for Alogliptin and Linagliptin Synthesis

As a primary building block for the DPP‑4 inhibitors alogliptin and linagliptin, (R)-3-aminopiperidine is essential for process chemists developing or scaling up the synthesis of these drugs [1][2]. Its high enantiomeric purity, achievable through methods like the (R)-CPA resolution, directly translates to higher yields and reduced purification burden in the final drug substance manufacturing [3].

Analytical Method Development and Quality Control

The compound serves as a critical reference standard for developing and validating chiral analytical methods. The validated chiral HPLC method for quantifying the (S)-enantiomer impurity in (R)-3-aminopiperidine dihydrochloride is a prime example [4]. Quality control laboratories in pharmaceutical manufacturing rely on this compound to ensure batch-to-batch consistency and compliance with regulatory enantiomeric purity requirements.

Academic and Industrial Research on Chiral Piperidine Derivatives

(R)-3-Aminopiperidine is a versatile chiral scaffold for medicinal chemistry. Researchers use it as a starting material to synthesize novel libraries of chiral piperidine-based compounds for target identification and lead optimization in areas beyond DPP‑4 inhibition, such as the development of tofacitinib analogs and other kinase inhibitors [5].

Stability and Formulation Studies

Given the availability of both the free base and the dihydrochloride salt, this compound is ideal for comparative stability studies. Formulation scientists may evaluate the solid-state properties, hygroscopicity, and long-term storage behavior of the dihydrochloride salt versus the free base to inform the selection of the most suitable form for their specific synthetic or formulation processes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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